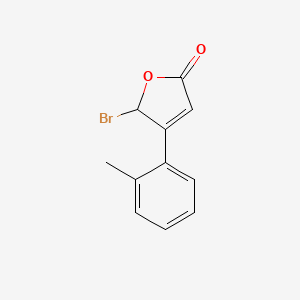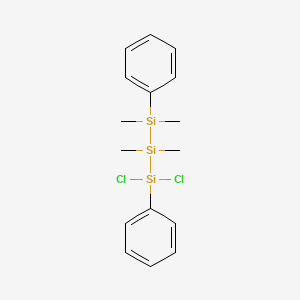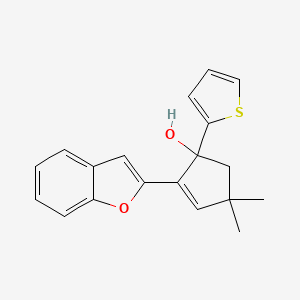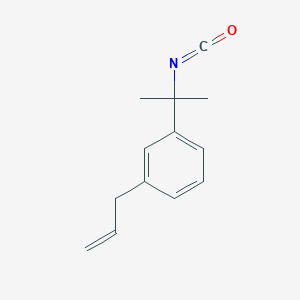
1-(2-Isocyanatopropan-2-yl)-3-(prop-2-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Isocyanatopropan-2-yl)-3-(prop-2-en-1-yl)benzene is an organic compound with a complex structure that includes both isocyanate and allyl functional groups
Preparation Methods
The synthesis of 1-(2-Isocyanatopropan-2-yl)-3-(prop-2-en-1-yl)benzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(2-hydroxypropan-2-yl)-3-(prop-2-en-1-yl)benzene with phosgene to introduce the isocyanate group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
1-(2-Isocyanatopropan-2-yl)-3-(prop-2-en-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or potassium permanganate.
Reduction: The isocyanate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The isocyanate group can react with nucleophiles such as alcohols or amines to form urethanes or ureas, respectively.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-(2-Isocyanatopropan-2-yl)-3-(prop-2-en-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with specific biological activities.
Industry: It is used in the production of polymers and materials with specialized properties, such as high thermal stability or unique mechanical characteristics.
Mechanism of Action
The mechanism of action of 1-(2-Isocyanatopropan-2-yl)-3-(prop-2-en-1-yl)benzene depends on its specific application. In chemical reactions, the isocyanate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products. The allyl group can undergo polymerization or other addition reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
1-(2-Isocyanatopropan-2-yl)-3-(prop-2-en-1-yl)benzene can be compared with similar compounds such as:
1-(2-Isocyanatopropan-2-yl)benzene: Lacks the allyl group, making it less versatile in certain chemical reactions.
3-(prop-2-en-1-yl)benzene: Lacks the isocyanate group, limiting its reactivity with nucleophiles.
1-(2-Isocyanatopropan-2-yl)-3-methylbenzene: The methyl group provides different steric and electronic effects compared to the allyl group.
The uniqueness of this compound lies in its combination of isocyanate and allyl functional groups, which allows for a wide range of chemical transformations and applications.
Properties
CAS No. |
358641-05-1 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1-(2-isocyanatopropan-2-yl)-3-prop-2-enylbenzene |
InChI |
InChI=1S/C13H15NO/c1-4-6-11-7-5-8-12(9-11)13(2,3)14-10-15/h4-5,7-9H,1,6H2,2-3H3 |
InChI Key |
XNVXYKLGDLBMRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)CC=C)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


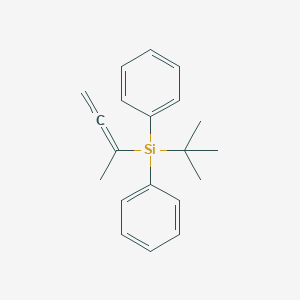
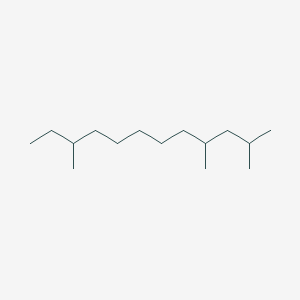
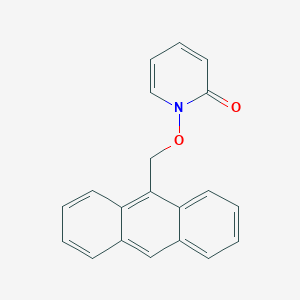
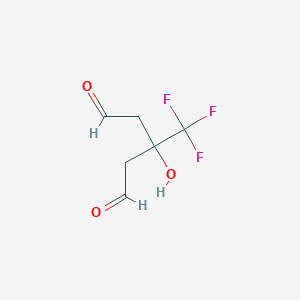
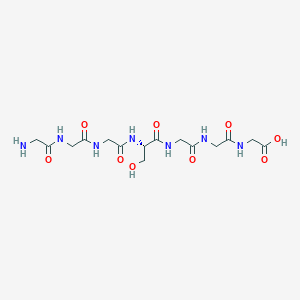
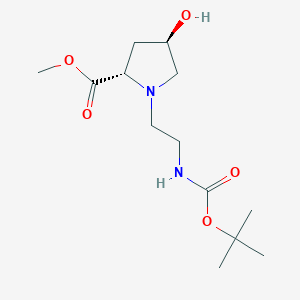
![4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B14254697.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-asparagine](/img/structure/B14254699.png)
![(1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14254724.png)
![4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine](/img/structure/B14254727.png)
